molecular formula C18H19F2N5S B6458031 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 2549003-96-3

2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No.: B6458031
CAS No.: 2549003-96-3
M. Wt: 375.4 g/mol
InChI Key: RVDOICODBZXTPD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzothiazole core substituted at position 4 with a methyl group. The benzothiazole moiety is linked via a piperazine ring to a pyrimidine derivative substituted at position 6 with a difluoromethyl group and position 2 with a methyl group. The piperazine linker provides conformational flexibility, while the difluoromethyl group enhances lipophilicity and metabolic stability. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties, particularly in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5S/c1-11-4-3-5-14-16(11)23-18(26-14)25-8-6-24(7-9-25)15-10-13(17(19)20)21-12(2)22-15/h3-5,10,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDOICODBZXTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a difluoromethyl group and a benzothiazole core, which contribute to its pharmacological properties.

Structural Characteristics

The molecular structure of this compound can be broken down into several key components:

  • Benzothiazole moiety : Known for various biological activities, including anticancer and antimicrobial effects.
  • Piperazine ring : Often associated with neuropharmacological effects and interactions with various receptors.
  • Pyrimidine derivative : This component enhances the compound's ability to interact with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that benzothiazole derivatives, including this compound, show promising anticancer properties. For instance:

  • In vitro studies : Compounds similar to this one have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and HCT116. These studies typically assess the half-maximal inhibitory concentration (IC50), revealing that certain derivatives can reduce cell viability significantly at low concentrations .
CompoundCell LineIC50 (µM)
2cHCT116≤10
7hHeLa≤5
7lHCT116≤5

The mechanism by which this compound exerts its effects involves selective binding to specific enzymes or receptors. For example:

  • Phosphoinositide 3-kinase α (PI3Kα) : This kinase is a critical regulator in many cellular processes and is often mutated in cancers. Compounds related to benzothiazoles have shown potential as dual inhibitors of PI3K and mTOR pathways, which are crucial for cancer cell proliferation .

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

  • Study on Anticancer Properties : A series of benzothiazole compounds were synthesized and tested against various cancer cell lines. The study found that certain modifications led to increased potency against specific targets, suggesting that structural optimization can enhance therapeutic efficacy .
  • Targeting Specific Pathways : Research focused on the inhibition of ATR kinase pathways demonstrated that specific benzothiazole derivatives could effectively inhibit phosphorylation processes critical for cancer cell survival. This highlights the potential of these compounds in targeted cancer therapies .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structure suggests interactions with specific receptors or enzymes that could modulate disease pathways.
    • Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, making this compound a candidate for developing drugs targeting psychiatric conditions or neurodegenerative diseases.
  • Anticancer Activity
    • Studies have indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group may enhance the compound's metabolic stability, allowing it to exert prolonged effects on tumor cells.
  • Antimicrobial Properties
    • Preliminary research suggests that the compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.
  • Biological Interaction Studies
    • The compound's ability to bind to specific proteins or enzymes makes it useful in biochemical assays aimed at understanding disease mechanisms. It can serve as a probe in studies assessing the role of particular molecular targets in cellular processes.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related benzothiazole derivatives. These compounds showed significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance efficacy against other cancer types .

Case Study 2: Neuropharmacological Effects

Research on piperazine derivatives has highlighted their potential as selective serotonin receptor modulators. A derivative similar to our compound demonstrated promising results in preclinical models for anxiety disorders, indicating its potential therapeutic benefits .

Case Study 3: Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties against resistant bacterial strains. This opens avenues for developing new antibiotics based on the structural framework of this compound .

Comparison with Similar Compounds

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Structure: Combines a thienopyrimidine core with morpholine and methanesulfonyl-piperazine substituents.
  • Key Differences: Core Heterocycle: Thienopyrimidine (sulfur-containing) vs. benzothiazole (sulfur-nitrogen heterocycle). Substituents: Methanesulfonyl group (electron-withdrawing) vs. difluoromethyl (moderately electron-withdrawing and lipophilic). Molecular Weight: MH+ 494.19 .
  • Implications: The methanesulfonyl group may improve solubility but reduce membrane permeability compared to the difluoromethyl group.

6-((4-Phenyl-1-piperazinyl)methyl)thiazolo(3,2-b)(1,2,4)triazole Monohydrochloride

  • Structure : Features a thiazolo-triazole core linked to a phenyl-piperazine group.
  • Key Differences :
    • Core Heterocycle : Thiazolo-triazole (dual heterocyclic system) vs. benzothiazole.
    • Substituents : Phenyl-piperazine (aromatic, bulky) vs. pyrimidine-piperazine (planar, hydrogen-bond-capable).
  • Implications: The phenyl group introduces steric bulk, which may hinder binding to flat enzymatic active sites.

1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-imine

  • Structure : Benzimidazole core with fluorophenyl and methoxyphenyl-piperidine substituents.
  • Key Differences :
    • Core Heterocycle : Benzimidazole (nitrogen-only) vs. benzothiazole (sulfur-nitrogen).
    • Substituents : Fluorophenyl (electron-deficient) and methoxyphenyl (electron-rich) vs. difluoromethyl and methylpyrimidine.
  • Implications : The benzimidazole core may engage in stronger π-π stacking, while the fluorophenyl group could enhance metabolic stability but reduce solubility compared to the target compound’s difluoromethyl group .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (MH+) Notable Properties
Target Compound Benzothiazole Difluoromethyl, methylpyrimidine N/A High lipophilicity, flexibility
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-... Thienopyrimidine Methanesulfonyl, morpholine 494.19 Polar, electron-withdrawing
6-((4-Phenyl-1-piperazinyl)methyl)thiazolo(3,2-b)(1,2,4)triazole Thiazolo-triazole Phenyl-piperazine N/A Steric bulk, dual heterocycles
1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-... Benzimidazole Fluorophenyl, methoxyphenyl-piperidine N/A Strong π-π stacking, polarity

Research Findings and Implications

  • Electron-Withdrawing Groups : Methanesulfonyl () and difluoromethyl substituents both enhance stability but differ in solubility and steric effects.
  • Heterocyclic Cores: Thienopyrimidine () and benzothiazole offer distinct electronic environments for target interactions.
  • Piperazine vs. Piperidine Linkers : Piperazine (target compound) provides two nitrogen atoms for hydrogen bonding, whereas piperidine () is less polar but more rigid .

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